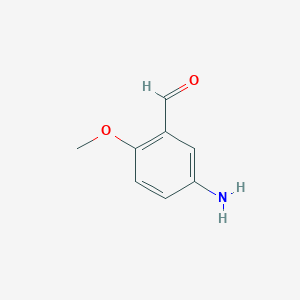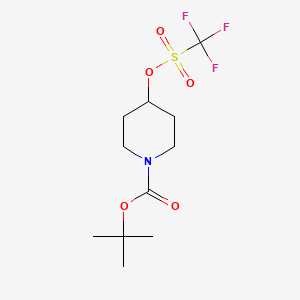![molecular formula C9H8F3NO2 B3214271 Methyl N-[2-(trifluoromethyl)phenyl]carbamate CAS No. 113932-80-2](/img/structure/B3214271.png)
Methyl N-[2-(trifluoromethyl)phenyl]carbamate
Übersicht
Beschreibung
Methyl N-[2-(trifluoromethyl)phenyl]carbamate, also known as AChE inhibitor, is a chemical compound that has been widely used in scientific research applications. This chemical compound is known for its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Wirkmechanismus
Methyl N-[2-(trifluoromethyl)phenyl]carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter that plays a key role in cognitive function, including learning, memory, and attention. By inhibiting the activity of acetylcholinesterase, Methyl N-[2-(trifluoromethyl)phenyl]carbamate increases the concentration of acetylcholine in the synaptic cleft, which can enhance synaptic transmission and improve cognitive function.
Biochemical and Physiological Effects:
Methyl N-[2-(trifluoromethyl)phenyl]carbamate has several biochemical and physiological effects. It inhibits the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration can enhance synaptic transmission and improve cognitive function. Methyl N-[2-(trifluoromethyl)phenyl]carbamate has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-[2-(trifluoromethyl)phenyl]carbamate has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it useful for studying the role of acetylcholine in cognitive function. It is also relatively stable and easy to synthesize. However, there are also limitations to using Methyl N-[2-(trifluoromethyl)phenyl]carbamate in lab experiments. It can be toxic at high concentrations, which can limit its use in certain experiments. It can also have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on Methyl N-[2-(trifluoromethyl)phenyl]carbamate. One direction is to study its effects on other neurotransmitter systems, such as dopamine and serotonin. Another direction is to study its effects on different cognitive processes, such as attention and decision-making. Additionally, more research is needed to understand the long-term effects of Methyl N-[2-(trifluoromethyl)phenyl]carbamate on cognitive function and overall health. Finally, researchers could explore the potential therapeutic applications of Methyl N-[2-(trifluoromethyl)phenyl]carbamate, such as in the treatment of Alzheimer's disease and other cognitive disorders.
Conclusion:
Methyl N-[2-(trifluoromethyl)phenyl]carbamate is a chemical compound that has been widely used in scientific research applications. It is known for its ability to inhibit the activity of acetylcholinesterase, which can enhance synaptic transmission and improve cognitive function. Methyl N-[2-(trifluoromethyl)phenyl]carbamate has several advantages for lab experiments, but also has limitations and potential toxic effects. There are several future directions for research on Methyl N-[2-(trifluoromethyl)phenyl]carbamate, including studying its effects on other neurotransmitter systems, different cognitive processes, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Methyl N-[2-(trifluoromethyl)phenyl]carbamate has been widely used in scientific research applications, especially in the field of neuroscience. This chemical compound is known for its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance synaptic transmission and improve cognitive function. Methyl N-[2-(trifluoromethyl)phenyl]carbamate has been used to study the role of acetylcholine in learning, memory, and other cognitive processes.
Eigenschaften
IUPAC Name |
methyl N-[2-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)13-7-5-3-2-4-6(7)9(10,11)12/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBVXEMPWXTZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879713 | |
| Record name | CARBAMIC ACID, [2-(TRIFLUOROMETHYL)PHENYL]-, MET | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-[2-(trifluoromethyl)phenyl]carbamate | |
CAS RN |
113932-80-2 | |
| Record name | CARBAMIC ACID, [2-(TRIFLUOROMETHYL)PHENYL]-, MET | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



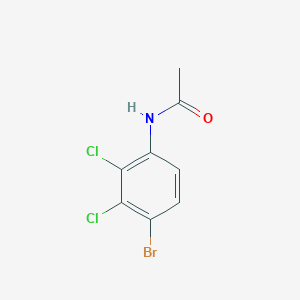
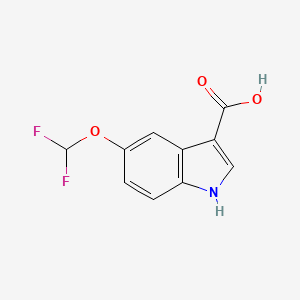
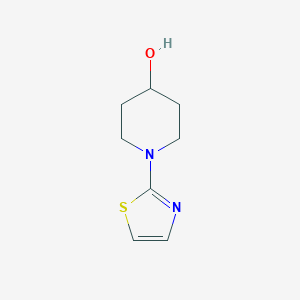
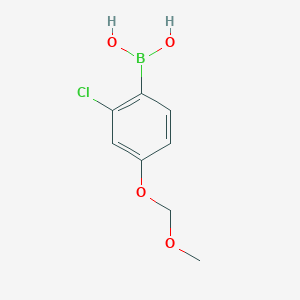
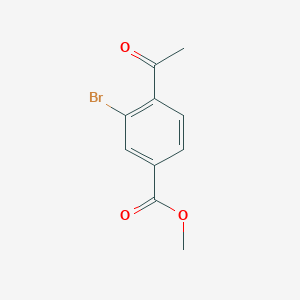
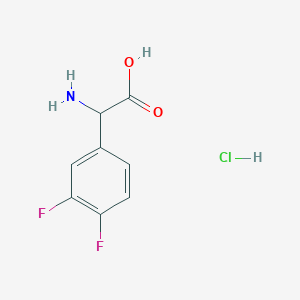
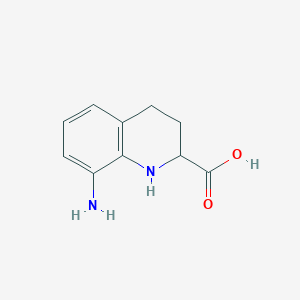
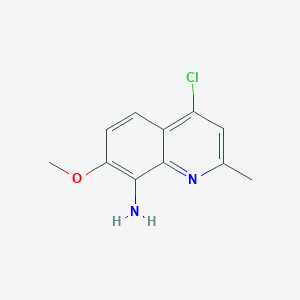
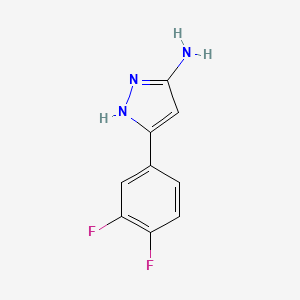
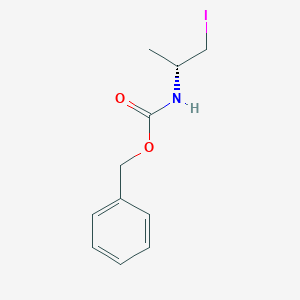
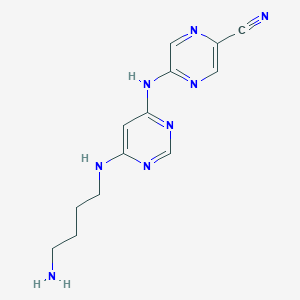
![tert-butyl [(11aS)-2-amino-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetate](/img/structure/B3214245.png)
